REACTION_CXSMILES
|
[Cl:1][C:2]1[NH:3]C2[C:9]([CH:10]=1)=[CH:8][CH:7]=CN=2.[H-].[Na+].CI.[CH3:15][N:16]([CH:18]=O)[CH3:17]>>[Cl:1][C:2]1[N:3]=[C:15]2[N:16]([CH3:17])[CH:18]=[CH:7][C:8]2=[CH:9][CH:10]=1 |f:1.2|
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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ClC=1NC2=NC=CC=C2C1
|
Name
|
|
Quantity
|
0.524 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
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Name
|
|
Quantity
|
30 mL
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Type
|
reactant
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
0.512 mL
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Type
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reactant
|
Smiles
|
CI
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
|
the mixture was stirred at 0° C. for 20 min
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was warmed to room temperature
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Type
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STIRRING
|
Details
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stirred for 2 h
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Duration
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2 h
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Type
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CUSTOM
|
Details
|
quenched with water
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Type
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EXTRACTION
|
Details
|
extracted with ethyl acetate
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Type
|
WASH
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Details
|
The organic layer was washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
It was then dried over sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C2C(=N1)N(C=C2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.01 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |